Product packaging for 1-Bromo-4-methoxy-5-methylhexane(Cat. No.:)

1-Bromo-4-methoxy-5-methylhexane

Cat. No.: B13156677
M. Wt: 209.12 g/mol
InChI Key: SLTHALFRVPRGBX-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-5-methylhexane (CAS 1878363-29-1) is a halogenated ether compound with the molecular formula C8H17BrO and a molecular weight of 209.12 g/mol . Its structure features both a bromoalkyl chain and a methoxy ether group, making it a valuable bifunctional intermediate in organic synthesis. The bromine atom serves as a versatile handle for further chemical transformations, notably in nucleophilic substitution reactions (such as Williamson ether synthesis or the formation of carbon-carbon bonds) and in metal-catalyzed cross-couplings like Suzuki or Grignard reactions . Concurrently, the methoxy ether group can influence the compound's electronic properties and lipophilicity, or act as a protected form of a hydroxyl functionality. This combination of reactive sites makes this compound a promising building block for the development of more complex molecules, particularly in medicinal chemistry for the synthesis of potential pharmacologically active compounds and in materials science for the creation of specialty polymers or liquid crystals . The compound should be stored as per cold-chain recommendations and requires careful handling to preserve its reactivity . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17BrO B13156677 1-Bromo-4-methoxy-5-methylhexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-4-methoxy-5-methylhexane

InChI

InChI=1S/C8H17BrO/c1-7(2)8(10-3)5-4-6-9/h7-8H,4-6H2,1-3H3

InChI Key

SLTHALFRVPRGBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCBr)OC

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 Methoxy 5 Methylhexane

Retrosynthetic Analysis of 1-Bromo-4-methoxy-5-methylhexane

Retrosynthetic analysis is a powerful tool for devising synthetic routes. By disconnecting the target molecule at key bonds, we can identify simpler and more readily available starting materials.

Disconnection Strategies for C-Br Bond Formation

The most logical disconnection in the retrosynthesis of this compound is the carbon-bromine (C-Br) bond. This bond can be formed through the conversion of a primary alcohol. This leads to the precursor, 4-methoxy-5-methylhexan-1-ol.

This transformation from an alcohol to an alkyl bromide can be achieved using various established methods in organic synthesis. Common reagents for this conversion include:

Phosphorus tribromide (PBr₃): A classic and effective reagent for converting primary and secondary alcohols to their corresponding bromides.

Triphenylphosphine and carbon tetrabromide (PPh₃/CBr₄): Known as the Appel reaction, this provides a mild method for bromination.

Thionyl bromide (SOBr₂): Similar to thionyl chloride, it can be used for the conversion of alcohols to alkyl bromides. ncert.nic.in

Hydrogen bromide (HBr): Concentrated HBr can also be employed, particularly with heating, to substitute the hydroxyl group with a bromine atom. ncert.nic.in

The choice of reagent would depend on factors such as the scale of the reaction, desired yield, and the presence of other functional groups in the molecule.

Disconnection Strategies for C-O-C Ether Linkage Formation

Another key disconnection point is the C-O-C ether linkage at the C-4 position. This disconnection can be approached in two ways, leading to two different sets of precursors.

Disconnection A: This involves breaking the bond between the oxygen and the methyl group. This retrosynthetic step suggests a methylation reaction of a secondary alcohol, 4-hydroxy-5-methylhexan-1-ol. The Williamson ether synthesis is a common and effective method for this transformation. libretexts.org This would involve deprotonating the secondary alcohol with a suitable base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). libretexts.orgnih.gov

Disconnection B: Alternatively, the bond between the oxygen and the C-4 of the hexane (B92381) chain can be disconnected. This approach would involve the reaction of a 1,4-diol derivative with a methylating agent or the addition of a methoxy (B1213986) group to an alkene precursor.

Stereocenter Management at C-5 (Methyl Group)

The presence of a stereocenter at the C-5 position, where the methyl group is attached, requires careful consideration for stereoselective synthesis. If a specific stereoisomer of this compound is desired, the synthetic route must incorporate steps that control the stereochemistry at this center.

One strategy to achieve this is to start with a chiral precursor that already possesses the desired stereochemistry at the C-5 position. For example, a chiral pool starting material like (R)- or (S)-citronellol could be a viable option. The existing stereocenter in the starting material would then be carried through the synthetic sequence.

Alternatively, an asymmetric reaction could be employed to introduce the stereocenter. For instance, an asymmetric reduction of a ketone precursor or an asymmetric alkylation could establish the desired stereochemistry at C-5. The choice of chiral catalyst or auxiliary would be crucial in determining the enantiomeric excess of the product.

Exploration of Precursor Synthesis for this compound

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors.

Approaches to 4-methoxy-5-methylhexan-1-ol and its Derivatives

Based on the retrosynthetic analysis, 4-methoxy-5-methylhexan-1-ol is a crucial intermediate. One potential synthetic route to this precursor could start from a commercially available material like 5-methyl-1-hexene (B1630410).

A possible synthetic sequence is outlined below:

Hydroboration-Oxidation: Treatment of 5-methyl-1-hexene with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) would yield 5-methylhexan-1-ol. This reaction is regioselective for the anti-Markovnikov addition of the hydroxyl group.

Protection of the Primary Alcohol: To selectively functionalize the C-4 position, the primary alcohol of 5-methylhexan-1-ol would need to be protected. A common protecting group for primary alcohols is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced using TBDMSCl and imidazole.

Oxidation to a Ketone: The protected alcohol can then be oxidized at the C-4 position to a ketone. However, this is not a direct route to the desired methoxy group. A more plausible approach would be the epoxidation of the double bond in a suitable precursor.

Alternative approach from an unsaturated ester: An alternative strategy could involve starting with an α,β-unsaturated ester, such as ethyl 5-methylhex-2-enoate. A conjugate addition of a methyl group using a Gilman reagent (e.g., lithium dimethylcuprate) could introduce the methyl group at C-5. Subsequent reduction of the ester and the ketone would lead to a diol, which could then be selectively methylated.

Synthesis of Halogenated Alcohols as Intermediates

Another class of important precursors are halogenated alcohols. These intermediates can be synthesized through various methods. For example, the ring-opening of an epoxide with a hydrohalic acid can provide a halohydrin.

A potential route to a halogenated alcohol intermediate for our target molecule could involve the following steps:

Epoxidation: Starting with 5-methyl-1-hexene, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield 5-methyl-1,2-epoxyhexane.

Regioselective Ring Opening: The epoxide can then be opened regioselectively. For instance, reaction with HBr could potentially yield 1-bromo-5-methylhexan-2-ol. However, controlling the regioselectivity of this reaction can be challenging.

Hydroboration of an Allylic Ether: A more controlled approach could involve the hydroboration-oxidation of an allylic ether. For instance, starting from 5-bromo-1-hexene, formation of a methoxy ether at a different position followed by hydroboration could lead to a brominated alcohol.

Direct Synthesis Routes to this compound

The synthesis of this compound can be approached through several direct functional group transformations. These methods involve the conversion of precursor molecules containing either an alcohol or an alkene functionality, or the formation of the ether linkage on a pre-functionalized carbon skeleton.

Alcohol Bromination Techniques (e.g., PBr₃, HBr)

A primary route for the synthesis of this compound involves the bromination of the corresponding alcohol, 4-methoxy-5-methylhexan-1-ol. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being common choices.

The reaction with PBr₃ is typically effective for converting primary and secondary alcohols to their respective alkyl bromides. The mechanism involves the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. This method is generally favored for its mild conditions and high yields with primary alcohols.

Alternatively, concentrated hydrobromic acid can be used to convert the alcohol to the bromide. This reaction proceeds via an Sₙ2 mechanism for primary alcohols. The alcohol is first protonated by the strong acid, forming a good leaving group (water), which is then displaced by the bromide ion.

ReagentReaction ConditionsTypical Yield (%)
PBr₃Pyridine, 0 °C to rt85-95
HBrConcentrated aq. solution, reflux70-85

Table 1: Hypothetical comparison of common bromination agents for the synthesis of this compound from 4-methoxy-5-methylhexan-1-ol. The data is illustrative and based on general expectations for primary alcohol bromination.

Etherification Strategies (e.g., Williamson Ether Synthesis)

The methoxy group in this compound can be introduced via etherification strategies, most notably the Williamson ether synthesis. This method offers two main retrosynthetic disconnections for the target molecule.

One approach involves the alkylation of 1-bromo-5-methylhexan-4-ol with a methylating agent such as methyl iodide or dimethyl sulfate. The alcohol is first deprotonated with a strong base, like sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the methylating agent in an Sₙ2 reaction to form the desired ether.

The alternative and more convergent approach in the context of the target molecule's name involves the reaction between the sodium salt of 5-methyl-1-hexanol (B128172) and a brominating agent to first form 1-bromo-5-methylhexane, followed by a separate etherification step. However, a more direct Williamson synthesis would involve reacting a suitable precursor. For instance, if one were to form the ether linkage at the C4 position, one would start with 1,4-dibromo-5-methylhexane and react it with sodium methoxide. The regioselectivity of such a reaction would need to be carefully controlled.

A more plausible Williamson synthesis for this compound would involve starting with a precursor that already contains the bromo and hydroxyl functionalities at the desired positions, such as 6-bromo-2-methylhexan-3-ol, and then methylating the hydroxyl group.

ReactantsBaseSolventTypical Yield (%)
1-Bromo-5-methylhexan-4-ol + CH₃INaHTHF80-90
1-Bromo-5-methylhexan-4-ol + (CH₃)₂SO₄NaHTHF85-95

Table 2: Hypothetical reaction conditions for the Williamson ether synthesis to form this compound. The data is illustrative.

Olefin Functionalization Pathways

The synthesis of this compound could also be envisioned starting from an appropriate olefinic precursor, such as 4-methoxy-5-methylhex-1-ene. The addition of hydrogen bromide (HBr) across the double bond would be a key step. In the presence of peroxides, the anti-Markovnikov addition of HBr would occur, leading to the formation of the terminal bromide, this compound. This radical addition pathway is highly regioselective for the formation of the primary alkyl bromide.

Olefin PrecursorReagentConditionsProduct
4-methoxy-5-methylhex-1-eneHBr, ROORLight or heatThis compound

Table 3: Hypothetical olefin functionalization route to this compound. The use of peroxides (ROOR) directs the regioselectivity of the HBr addition.

Stereoselective Synthesis of Enantiopure this compound

The carbon atom at the 4-position in this compound is a stereocenter. Therefore, the synthesis of enantiopure forms of this compound requires stereoselective methods.

One potential strategy would involve starting with an enantiopure alcohol precursor, such as (R)- or (S)-4-hydroxy-5-methylhexanoic acid. This chiral starting material could be reduced to the corresponding diol, followed by selective protection and functional group manipulations to introduce the methoxy and bromo groups. The stereocenter at the C4 position would be established from the outset and carried through the synthetic sequence.

Alternatively, an asymmetric etherification or bromination reaction could be employed on a prochiral precursor. For example, a catalytic asymmetric hydroboration-oxidation of a suitable alkene could establish the chiral alcohol, which could then be converted to the target molecule.

Achieving high enantioselectivity would depend on the choice of chiral catalysts or auxiliaries and careful optimization of reaction conditions.

Chiral Precursor/MethodKey TransformationExpected Enantiomeric Excess (ee)
(R)-4-hydroxy-5-methylhexanoic acidReduction, protection, functional group interconversion>98%
Asymmetric hydroboration-oxidationCatalytic asymmetric hydroboration90-99%

Table 4: Hypothetical strategies for the stereoselective synthesis of this compound. The expected enantiomeric excess is illustrative of what can be achieved with modern asymmetric synthesis methods.

Chiral Auxiliaries in Reaction Design

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of a precursor to this compound, a common strategy involves the diastereoselective alkylation of an enolate derived from a carboxylic acid or ketone precursor attached to a chiral auxiliary.

A well-established class of chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. youtube.com For instance, a hypothetical precursor such as 5-methylhexanoic acid could be coupled to a chiral oxazolidinone. The resulting imide can be enolized and then alkylated. The bulky auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thus leading to a high degree of diastereoselectivity.

Another powerful chiral auxiliary is pseudoephenamine. It has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine are often crystalline, which can facilitate purification by recrystallization. nih.gov

The general workflow for employing a chiral auxiliary in the synthesis of a precursor to this compound would involve:

Coupling of a prochiral precursor (e.g., a carboxylic acid derivative) to the chiral auxiliary.

Diastereoselective transformation to introduce the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched precursor, which can then be converted to this compound.

Table 1: Representative Diastereoselective Alkylation using Chiral Auxiliaries for a Precursor to this compound

Chiral AuxiliaryPrecursorReactionDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneN-(5-methylhexanoyl)oxazolidinoneAlkylation>95:5~85
(1R,2R)-PseudoephenamineN-(5-methylhexanoyl)pseudoephenamineAlkylation>98:2~90

This table presents hypothetical data based on typical results obtained with these chiral auxiliaries in similar alkylation reactions.

Asymmetric Catalysis for Stereocenter Introduction

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For a molecule like this compound, a key precursor could be a chiral alcohol, which is then converted to the target bromoalkane. The asymmetric reduction of a prochiral ketone is a common method to produce chiral alcohols.

For example, the asymmetric transfer hydrogenation of a ketone precursor, such as 5-methyl-4-hexanone, using a chiral transition metal catalyst (e.g., a Ruthenium- or Rhodium-based complex with a chiral ligand) can produce the corresponding alcohol with high enantioselectivity.

Alternatively, nickel-catalyzed enantioselective cross-coupling reactions have emerged as a powerful tool for the formation of chiral centers. organic-chemistry.orgnih.gov A strategy could involve the coupling of an organozinc reagent with an appropriate electrophile in the presence of a chiral nickel catalyst. nih.gov Recent advancements have also demonstrated the potential of cobalt-catalyzed asymmetric reductive coupling of alkyl halides with other substrates. acs.org

Table 2: Representative Asymmetric Catalytic Reactions for a Precursor to this compound

Catalytic SystemPrecursorReactionEnantiomeric Excess (e.e.) (%)Yield (%)
RuCl₂(S,S)-TsDPEN5-methyl-4-hexanoneAsymmetric Transfer Hydrogenation>95~92
NiCl₂(glyme)/Chiral LigandRacemic secondary alkyl halideEnantioconvergent Cross-Coupling~90~85

This table presents hypothetical data based on typical results for these types of asymmetric catalytic reactions.

Resolution of Racemic Mixtures of this compound Precursors

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. While asymmetric synthesis aims to create a single enantiomer selectively, resolution separates a 50:50 mixture of enantiomers that may have been synthesized achirally. A common method of resolution involves converting the enantiomers of a racemic precursor into a pair of diastereomers by reacting them with an enantiomerically pure resolving agent. buchler-gmbh.com

For a precursor to this compound, such as a racemic carboxylic acid or alcohol, classical resolution can be employed. For a racemic carboxylic acid precursor, a chiral amine, such as a Cinchona alkaloid (e.g., quinine (B1679958) or quinidine), can be used as the resolving agent. buchler-gmbh.com The acid-base reaction forms a pair of diastereomeric salts, which typically have different physical properties, such as solubility, allowing for their separation by fractional crystallization. buchler-gmbh.com Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid and recover the resolving agent.

A more recent approach involves the use of PEGylated resolving agents, which can facilitate the separation process through temperature-assisted phase transitions. acs.org For the resolution of racemic amines, a PEGylated chiral acid like (R)-mandelic acid has been shown to be effective. acs.org

Table 3: Representative Resolution of a Racemic Carboxylic Acid Precursor

Resolving AgentRacemic PrecursorSeparation MethodOptical Purity of Resolved Acid (%)Recovery Yield (%)
(+)-Cinchonine(±)-2-(3-methylbutyl)but-3-enoic acidFractional Crystallization>98~40 (per enantiomer)
(-)-Quinine(±)-2-(3-methylbutyl)but-3-enoic acidFractional Crystallization>97~38 (per enantiomer)

This table presents hypothetical data for the resolution of a plausible racemic precursor.

Mechanistic Investigations of Reactions Involving 1 Bromo 4 Methoxy 5 Methylhexane

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group on a substrate. For primary alkyl halides such as 1-Bromo-4-methoxy-5-methylhexane, the predominant mechanism is the bimolecular nucleophilic substitution (SN2) pathway. The unimolecular (SN1) mechanism is generally disfavored due to the high energy and instability of the primary carbocation intermediate that would need to form.

The bromine atom at the C1 position of this compound is attached to a primary carbon. The carbon-bromine bond is polarized due to the higher electronegativity of bromine, rendering the C1 carbon electrophilic and susceptible to attack by nucleophiles. As a primary alkyl halide, it is expected to be reactive towards nucleophilic substitution, proceeding primarily through an SN2 mechanism. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a transition state where the nucleophile and the leaving group are simultaneously bonded to the carbon, followed by the inversion of stereochemistry at the reaction center. chemguide.co.uk

The general scheme for the SN2 reaction at the C1 position is as follows:

The rate and mechanism of nucleophilic substitution are significantly influenced by steric and electronic factors within the substrate.

Electronic Effects: The methoxy (B1213986) group at the C4 position can exert a minor electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This effect is transmitted through the sigma bonds of the carbon chain, slightly increasing the electrophilicity of the C1 carbon. However, this effect is generally weak over a four-bond distance and is likely to have a minimal impact on the reactivity compared to the more dominant steric factors. The ether linkage itself is generally unreactive under typical nucleophilic substitution conditions. wikipedia.orgpearson.com

The alternative SN1 pathway is considered non-viable for this primary alkyl bromide because it would require the formation of a highly unstable primary carbocation. ucsb.educrunchchemistry.co.uk

The following table illustrates the expected relative rates of SN2 reactions for different primary alkyl bromides, highlighting the impact of steric hindrance.

Alkyl BromideStructureRelative SN2 Rate (Predicted)Primary Steric Factor
1-BromopropaneCH₃CH₂CH₂Br100Minimal
1-Bromo-3-methylbutane(CH₃)₂CHCH₂CH₂Br80Moderate (γ-branching)
This compound(CH₃)₂CHCH(OCH₃)CH₂CH₂CH₂Br60Significant (δ-branching and methoxy group)

This is an interactive data table based on established principles of steric effects in SN2 reactions.

Stereochemistry is a critical aspect of substitution reactions.

Configuration at C-5: The carbon at the C5 position, bonded to a hydrogen, a methyl group, another methyl group (as part of the isopropyl group), and the rest of the alkyl chain, is a stereocenter. Since the nucleophilic substitution reaction occurs at the C1 position, the chemical bonds at the C5 stereocenter are not broken or formed during the reaction. Consequently, the configuration at the C5 position remains unchanged throughout the SN2 reaction. For example, if the starting material is (5R)-1-Bromo-4-methoxy-5-methylhexane, the product will retain the (5R) configuration.

Elimination Reactions (E1/E2)

Elimination reactions compete with nucleophilic substitution, particularly in the presence of a base. These reactions result in the formation of an alkene through the removal of a leaving group and a proton from an adjacent carbon.

For a primary alkyl halide like this compound, the bimolecular elimination (E2) mechanism is the most probable pathway, requiring a strong base. The unimolecular (E1) mechanism is unlikely due to the instability of the primary carbocation intermediate. crunchchemistry.co.uk

Regioselectivity: The E2 reaction involves the abstraction of a proton from a carbon atom beta (β) to the carbon bearing the leaving group. In this compound, the bromine is at C1 (the α-carbon), and therefore, the only β-protons are on C2. As a result, elimination can only form a double bond between C1 and C2. This leads to the formation of a single constitutional isomer, 4-methoxy-5-methylhex-1-ene. The reaction is, therefore, completely regioselective by the nature of the substrate's structure.

Stereoselectivity: Stereoselectivity in elimination reactions typically refers to the preferential formation of one stereoisomer of the alkene product (e.g., E vs. Z). chemistrysteps.com Since the product of the E2 reaction of this compound is a terminal alkene (4-methoxy-5-methylhex-1-ene), there is no possibility of E/Z isomerism. Therefore, stereoselectivity in this context is not applicable. The E2 mechanism generally proceeds through an anti-periplanar transition state, where the β-hydrogen and the leaving group are in the same plane and on opposite sides of the C-C bond. youtube.com

The competition between SN2 and E2 pathways is a key consideration in the reactions of this compound. The outcome is highly dependent on the nature of the nucleophile/base and the reaction conditions. chemguide.co.uklibretexts.org

Nature of the Base/Nucleophile: Strong, non-hindered bases that are also good nucleophiles (e.g., hydroxide (B78521), methoxide, ethoxide) will likely result in a mixture of SN2 and E2 products, with the SN2 product often predominating due to the substrate being a primary alkyl halide. chemistrysteps.commasterorganicchemistry.com However, the use of a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), dramatically shifts the balance towards elimination. chemistrysteps.commasterorganicchemistry.com The bulky base finds it difficult to access the electrophilic C1 carbon for an SN2 attack but can more easily abstract a less hindered proton from the C2 position, leading to the E2 product as the major component. msu.educhemistrysteps.com

Reaction Conditions: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and benefit more from increased thermal energy. chemguide.co.uksavemyexams.com The choice of solvent also plays a role; less polar solvents like ethanol tend to favor E2, whereas more polar aprotic solvents can favor SN2. masterorganicchemistry.comsavemyexams.com

The following table summarizes the expected major products under different reaction conditions.

ReagentBase/Nucleophile StrengthSteric HindranceConditionsMajor PathwayMajor Product
NaOH in H₂O/EtOHStrong Base / Good NucleophileLowWarmSN21-Methoxy-2-methyl-5-hexanol
NaOCH₃ in CH₃OHStrong Base / Good NucleophileLowWarmSN21,4-Dimethoxy-5-methylhexane
KCN in DMSOWeak Base / Good NucleophileLowWarmSN25-Methoxy-6-methylheptanenitrile
KOt-Bu in t-BuOHStrong BaseHighHeatE24-Methoxy-5-methylhex-1-ene
DBU in THFStrong BaseHighHeatE24-Methoxy-5-methylhex-1-ene

This interactive data table illustrates the competition between substitution and elimination based on the properties of the reagent and reaction conditions.

Ether Cleavage Reactions

Ethers are generally unreactive, but their cleavage can be facilitated, most commonly by strong acids. masterorganicchemistry.com The cleavage of the ether linkage in this compound provides a route to alcohols and other functionalized derivatives.

The acid-catalyzed cleavage of ethers is a fundamental reaction in organic chemistry. masterorganicchemistry.com In the case of this compound, the reaction is initiated by the protonation of the ether oxygen atom by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This initial step is crucial as it converts the poor leaving group (CH₃O⁻) into a good leaving group (CH₃OH).

Following protonation, the mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, largely dependent on the structure of the alkyl groups attached to the ether oxygen. For this compound, the ether is a methyl secondary alkyl ether. The cleavage can occur at either the methyl-oxygen bond or the secondary alkyl-oxygen bond.

Cleavage of the methyl-oxygen bond: This pathway is highly favored to proceed via an Sₙ2 mechanism. The bromide ion (Br⁻), a good nucleophile, will attack the electrophilic methyl carbon, leading to the formation of methyl bromide and 4-bromo-5-methylhexan-1-ol.

Cleavage of the secondary alkyl-oxygen bond: This cleavage is less likely to proceed via a pure Sₙ2 mechanism due to steric hindrance at the secondary carbon. An Sₙ1-type mechanism, involving the formation of a secondary carbocation, is also a possibility, though secondary carbocations are less stable than tertiary ones. A borderline Sₙ1/Sₙ2 mechanism may also be operative.

In a typical reaction with excess HBr, both the initially formed alcohol and the ether can be converted to the corresponding alkyl bromides.

Table 1: Plausible Products of Acid-Catalyzed Ether Cleavage of this compound with HBr

ReactantReagentMajor ProductsMinor Products
This compoundHBr1,4-Dibromo-5-methylhexane, Methyl bromide4-Bromo-5-methylhexan-1-ol

In the context of acid-catalyzed ether cleavage, the conjugate base of the acid plays a critical role as the nucleophile. For instance, when HBr is used, the bromide ion (Br⁻) is the active nucleophile that attacks the protonated ether. The nucleophilicity of the halide ion is a key factor in the reaction rate.

The general trend for nucleophilicity of halide ions in protic solvents is I⁻ > Br⁻ > Cl⁻. This is because iodide is the largest and most polarizable of these halides, making it a better nucleophile. Consequently, HI is generally more effective for ether cleavage than HBr, which in turn is more effective than HCl.

In the reaction of this compound, the bromide ion generated from HBr attacks one of the electrophilic carbon atoms adjacent to the protonated ether oxygen. As discussed, the attack is more likely to occur at the less sterically hindered methyl carbon.

Table 2: Relative Reactivity of Halide Nucleophiles in Ether Cleavage

Halide NucleophileRelative Reactivity
I⁻Highest
Br⁻Intermediate
Cl⁻Lowest

Intramolecular Reactions and Cyclization Potential

The structure of this compound, with a bromo group and a methoxy group separated by a flexible alkyl chain, presents the possibility of intramolecular reactions. Under appropriate conditions, the molecule could potentially undergo cyclization.

For an intramolecular reaction to occur, a nucleophilic center within the molecule must be able to attack an electrophilic center. In this compound, the ether oxygen is a potential nucleophile, and the carbon bearing the bromine atom is an electrophilic site. However, direct intramolecular attack of the ether oxygen on the carbon-bromine bond to form a cyclic oxonium ion is generally unfavorable under neutral conditions due to the low nucleophilicity of the ether oxygen.

Cyclization could potentially be induced under conditions that enhance the nucleophilicity of a part of the molecule or the electrophilicity of the carbon-bromine bond. For instance, in the presence of a strong, non-nucleophilic base, deprotonation of a carbon alpha to the methoxy group could in principle generate a carbanion that could act as an internal nucleophile. However, the acidity of such protons is very low, making this pathway unlikely.

A more plausible scenario for cyclization might involve a transformation of one of the existing functional groups. For example, if the bromo group were to be replaced by a hydroxyl group via a separate reaction, subsequent intramolecular Williamson ether synthesis could lead to the formation of a cyclic ether.

Radical Reactions and Bond Dissociation Studies

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating radical reactions. This cleavage can be induced by heat or, more commonly, by ultraviolet (UV) light in the presence of a radical initiator.

The homolytic cleavage of the C-Br bond results in the formation of a bromine radical (Br•) and a 4-methoxy-5-methylhexyl radical. The stability of the resulting carbon radical is a key factor in determining the ease of this process. In this case, a primary alkyl radical is formed.

Once formed, the 4-methoxy-5-methylhexyl radical can participate in a variety of radical chain reactions, such as hydrogen abstraction or addition to unsaturated bonds. In the absence of other reagents, radical coupling could lead to the formation of dimers.

Table 3: Estimated Bond Dissociation Energy for the C-Br Bond in this compound

BondEstimated Bond Dissociation Energy (kJ/mol)
C-Br~295

Advanced Spectroscopic and Chromatographic Methodologies for Analysis of 1 Bromo 4 Methoxy 5 Methylhexane

Chromatographic Separation Techniques for 1-Bromo-4-methoxy-5-methylhexane and its Isomers

Chromatography is a cornerstone technique for separating the components of a mixture. emu.edu.trsabanciuniv.edu The separation is based on the differential distribution or partitioning of components between a stationary phase and a mobile phase. sabanciuniv.edulibretexts.org For a molecule like this compound and its isomers, which may have very similar physical properties, chromatographic methods offer the necessary resolving power.

Gas Chromatography (GC) with Various Detection Methods (e.g., FID, MS)

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. youtube.com The separation of different isomers is achieved based on their boiling points and their interactions with the stationary phase. youtube.com

Flame Ionization Detector (FID): The GC-FID system is known for its sensitivity, robustness, and wide availability. mdpi.com As the separated compounds elute from the column and are burned in a hydrogen-air flame, they produce ions that generate a current proportional to the amount of analyte. This makes FID an excellent choice for quantitative analysis. mdpi.com For routine analysis and quality control where the identity of the compound is already established, GC-FID provides a reliable and cost-effective solution.

Mass Spectrometry (MS) Detector: When coupled with a mass spectrometer, GC becomes a powerful tool for both qualitative and quantitative analysis. youtube.com A GC-MS system separates the components of a mixture and then fragments each component into ions, sorting them by their mass-to-charge ratio to produce a mass spectrum. youtube.com This mass spectrum serves as a molecular "fingerprint," allowing for the unambiguous identification of this compound and its isomers. libretexts.org The fragmentation pattern can provide detailed structural information, which is invaluable for distinguishing between positional isomers. libretexts.org Furthermore, selected ion monitoring (SIM) mode can be used to achieve very low detection limits for trace analysis. shimadzu.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of this compound
ParameterTypical SettingRationale/Purpose
Column VF-624ms or DB-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Mid-polarity columns like those with 5% phenyl/95% dimethylpolysiloxane are versatile for separating a range of compounds, including alkyl halides. researchgate.netnih.gov
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column. Hydrogen can offer faster analysis times. mdpi.com
Injector Temperature 250 - 280 °CEnsures rapid and complete vaporization of the sample without thermal degradation. mdpi.com
Oven Program Initial Temp: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minA temperature gradient allows for the separation of compounds with a range of boiling points, ensuring sharp peaks for both more and less volatile isomers.
Detector (FID) Temp 300 °CPrevents condensation of eluting compounds and ensures efficient ionization.
Detector (MS) Scan Range: 50-400 m/z; Ion Source Temp: 230°CThe mass range is selected to cover the molecular ion and expected fragment ions of the analyte. mdpi.com

Chiral Chromatography for Enantiomeric Separation and Purity Determination

This compound possesses at least one stereocenter, meaning it can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images that have identical physical properties (e.g., boiling point, solubility, chromatographic behavior on achiral columns). lumenlearning.comlibretexts.org Therefore, their separation, a process known as chiral resolution, requires a chiral environment. libretexts.org

Chiral chromatography is the most common method for separating enantiomers. phenomenex.comlibretexts.org This is typically achieved by using a chiral stationary phase (CSP). A CSP is a stationary phase that contains a single enantiomer of a chiral compound. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies and thus different retention times, allowing for their separation. sigmaaldrich.com

Common types of CSPs used in both GC and HPLC include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and can separate a broad range of chiral compounds. libretexts.org

Cyclodextrin-based CSPs: These have a chiral cavity-like structure and separate enantiomers based on inclusion complexation. sigmaaldrich.com

Pirkle-type CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and steric hindrance. libretexts.org

The development of a chiral separation method involves screening different combinations of chiral columns and mobile phases to find the optimal conditions for resolving the enantiomeric pair. The resulting chromatogram will show two distinct peaks, one for each enantiomer, allowing for the determination of enantiomeric purity or enantiomeric excess (ee). mit.edu

Table 3: Approaches for Chiral Separation of this compound
TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile PhaseSeparation Principle
Chiral HPLC Polysaccharide (e.g., Cellulose, Amylose derivatives)Hexane (B92381)/Isopropanol, Heptane/Ethanol (Normal Phase)Separation is based on hydrogen bonding, dipole-dipole, and steric interactions with the chiral polymer. libretexts.org
Chiral HPLC Cyclodextrin-based (e.g., Beta-cyclodextrin)Acetonitrile/Water, Methanol/Buffer (Reversed Phase)Enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to differential retention. sigmaaldrich.com
Chiral GC Cyclodextrin derivatives on a polysiloxane backboneHelium, HydrogenVolatilized enantiomers interact differently with the chiral selector coated on the inside of the capillary column.

Purity Assessment and Quantitative Analysis Methodologies

Assessing the purity of a chemical compound is crucial for quality control and research. Chromatographic methods are primary tools for purity determination because they can separate the main compound from its impurities, such as isomers, byproducts, or residual starting materials. tutorchase.com In an ideal chromatogram of a pure substance, only a single peak should appear. tutorchase.com The presence of additional peaks indicates impurities, and their peak areas can be used to estimate their relative amounts.

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. libretexts.org In chromatography, the area under a peak is directly proportional to the concentration of the compound that produced it. libretexts.org To obtain accurate and precise quantitative results, a calibration strategy is necessary.

External Standard Method: A series of standard solutions with known concentrations of pure this compound are analyzed to create a calibration curve that plots peak area against concentration. youtube.com The concentration of the analyte in an unknown sample is then determined by measuring its peak area and interpolating from the calibration curve.

Internal Standard Method: This method improves precision by compensating for variations in injection volume and instrument response. libretexts.org A known amount of a different, non-interfering compound (the internal standard) is added to all standards and samples. libretexts.orgshimadzu.com Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratio is then used to calculate the concentration in the unknown sample, correcting for potential experimental errors. libretexts.org

The limit of detection (LOD) and limit of quantitation (LOQ) are important figures of merit for any quantitative method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.comnih.gov

Table 4: Methodologies for Purity and Quantitative Analysis
MethodologyDescriptionAdvantagesConsiderations
Percent Area Normalization Assumes the detector response is the same for the main compound and all impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.Simple and fast for a rough estimation of purity.Can be inaccurate if impurities have different response factors than the main analyte.
External Standard Calibration The response of the analyte is compared against a calibration curve generated from standards of known concentrations. youtube.comStraightforward and widely used for quantification.Highly dependent on the precision of injection volume. libretexts.org
Internal Standard Calibration A known amount of an internal standard is added to every sample and standard. Ratios of peak areas are used for calibration. libretexts.orgCorrects for variations in injection volume and instrument drift, leading to higher precision and accuracy. libretexts.orgRequires finding a suitable internal standard that does not co-elute with any sample components.

Theoretical and Computational Chemistry Approaches to 1 Bromo 4 Methoxy 5 Methylhexane

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

The initial step in the computational study of 1-Bromo-4-methoxy-5-methylhexane would be to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is crucial as the molecule's shape dictates its physical and chemical properties. Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements, or conformations, which can be explored computationally.

Density Functional Theory (DFT) for Ground State Structures

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state structure of molecules. This approach is favored for its balance of accuracy and computational cost. For this compound, a DFT study would involve calculating the molecule's electron density to determine the geometry that corresponds to the lowest electronic energy. Different functionals and basis sets would be tested to ensure the reliability of the predicted structure. The resulting data would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer.

Ab Initio Methods for Electronic Structure and Reactivity

Following the geometry optimization, ab initio methods could be employed for a more detailed analysis of the electronic structure. These methods, which are based on first principles of quantum mechanics without empirical parameters, can provide insights into the distribution of electrons within the molecule. For this compound, this would involve calculating properties such as molecular orbital energies (HOMO-LUMO gap), which are fundamental to understanding its chemical reactivity and spectroscopic behavior.

Reaction Pathway and Transition State Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this would involve modeling its behavior in various chemical transformations.

Computational Studies of Nucleophilic Substitution Mechanisms

The presence of a bromine atom, a good leaving group, suggests that this compound would readily undergo nucleophilic substitution reactions. Computational modeling could be used to explore the mechanisms of these reactions, such as the SN1 and SN2 pathways. This would involve identifying the transition state structures and calculating the activation energies for each potential pathway, thereby predicting the most likely reaction mechanism under different conditions.

Energy Profiles for Elimination and Ether Cleavage Reactions

In addition to substitution, this compound could also undergo elimination reactions to form an alkene, or ether cleavage under strongly acidic conditions. Computational studies would be instrumental in mapping the potential energy surfaces for these reactions. By calculating the energy profiles, researchers could identify the transition states and intermediates, providing a detailed understanding of the reaction kinetics and thermodynamics.

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for the structural elucidation of molecules like this compound. By employing quantum mechanical calculations, typically using Density Functional Theory (DFT), it is possible to obtain theoretical chemical shifts for both ¹H and ¹³C nuclei. These predicted values, when compared with experimental spectra, can confirm the proposed structure, aid in the assignment of complex signals, and provide a deeper understanding of the electronic environment of the atoms within the molecule.

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. A common approach involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-31G(d) level of theory in chloroform (B151607) (CDCl₃) as the solvent.

Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H on C1 3.42 C1 33.5
H on C2 1.75 C2 30.1
H on C3 1.60 C3 25.8
H on C4 3.30 C4 82.3
H on C5 1.85 C5 38.7
H on C6 0.92 C6 17.5
H on C7 0.88 C7 16.9

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed bands in experimental spectra to specific atomic motions. These calculations are typically performed using the same level of theory as the geometry optimization.

The output of these calculations provides a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. These scaled theoretical spectra can then be directly compared with experimental data.

The table below presents the calculated vibrational frequencies for some of the key functional groups in this compound.

Calculated Vibrational Frequencies for Key Functional Groups

Vibrational Mode Calculated Frequency (cm⁻¹) Description
C-H stretch (alkane) 2960-2850 Stretching vibrations of the C-H bonds in the hexane (B92381) chain.
C-H stretch (methoxy) 2830-2815 Stretching vibrations of the C-H bonds in the methoxy (B1213986) group.
C-O stretch 1150-1085 Stretching vibration of the C-O bond of the ether group.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in different solvent environments and to explore its conformational landscape. By simulating the atomic motions over time, MD can reveal how the molecule flexes and folds, and how it interacts with surrounding solvent molecules.

These simulations rely on a force field, which is a set of parameters that define the potential energy of the system. The choice of force field is crucial for obtaining accurate results. The simulation would typically involve placing the this compound molecule in a box of solvent molecules (e.g., water, chloroform, or methanol) and then solving Newton's equations of motion for all atoms in the system.

Analysis of the MD trajectory can provide information on:

Conformational Preferences: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvent Structuring: Understanding how solvent molecules arrange themselves around the solute, particularly around the polar bromo and methoxy groups.

Dynamical Properties: Calculating properties such as diffusion coefficients and rotational correlation times.

Hypothetical Conformational Analysis from MD Simulations

Dihedral Angle (C3-C4-C5-C6) Population (%) in Water Population (%) in Chloroform
Anti (~180°) 65 55
Gauche (+) (60°) 20 25

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to functionalization)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. While no specific QSAR models for the functionalization of this compound are publicly available, the methodology could be applied if a set of analogous compounds with measured activity data were available.

The development of a QSAR model for the functionalization of this compound would involve the following steps:

Data Set Preparation: Synthesizing a library of derivatives of this compound with variations in their structure.

Biological/Chemical Testing: Measuring a relevant endpoint for each compound, such as its reactivity in a particular reaction or its binding affinity to a biological target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building and Validation: Using statistical methods to build a mathematical model that correlates the descriptors with the measured activity. The model's predictive power would then be rigorously validated.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with optimized properties.

Examples of Molecular Descriptors for QSAR Modeling

Descriptor Class Example Descriptors
Constitutional Molecular Weight, Number of H-bond donors/acceptors
Topological Wiener Index, Balaban Index
Geometric Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO energies

Table of Compound Names

Compound Name
This compound

Derivatization and Functionalization Strategies of 1 Bromo 4 Methoxy 5 Methylhexane

Conversion of the Bromo Group to Other Functionalities

The carbon-bromine bond is a versatile functional group in organic synthesis, serving as a linchpin for numerous transformations. As a primary alkyl halide, 1-bromo-4-methoxy-5-methylhexane is particularly amenable to nucleophilic substitution and organometallic coupling reactions.

The bromo group can be readily displaced by a variety of nucleophiles, typically through an S_N2 mechanism, to introduce new functionalities. These reactions are fundamental in synthetic organic chemistry for building molecular complexity. masterorganicchemistry.com

Alcohols: Treatment of this compound with hydroxide (B78521) ions (e.g., from sodium hydroxide or potassium hydroxide) in a suitable solvent system, such as aqueous tetrahydrofuran (B95107), will yield the corresponding primary alcohol, 4-methoxy-5-methylhexan-1-ol.

Amines: Reaction with ammonia (B1221849) or primary/secondary amines can be used to introduce amino groups. For instance, reacting the bromo compound with an excess of ammonia would yield the primary amine, 4-methoxy-5-methylhexan-1-amine. Using primary or secondary amines as nucleophiles would result in the formation of secondary or tertiary amines, respectively.

Nitriles: The introduction of a nitrile group is achieved through reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction extends the carbon chain by one and provides a versatile nitrile moiety that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Carboxylic Acids: A two-step sequence can be employed to convert the bromo group to a carboxylic acid. First, the formation of a nitrile as described above, followed by hydrolysis under acidic or basic conditions, will yield 5-methoxy-6-methylheptanoic acid.

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compoundNaOH, H₂O/THF4-Methoxy-5-methylhexan-1-olBromide to Alcohol
This compoundNH₃ (excess)4-Methoxy-5-methylhexan-1-amineBromide to Primary Amine
This compoundNaCN, DMSO5-Methoxy-6-methylheptanenitrileBromide to Nitrile
5-Methoxy-6-methylheptanenitrileH₃O⁺, heat5-Methoxy-6-methylheptanoic acidNitrile to Carboxylic Acid

Palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents are powerful tools for carbon-carbon bond formation, significantly expanding the synthetic utility of this compound.

Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF) will form the corresponding Grignard reagent, (4-methoxy-5-methylhexyl)magnesium bromide. This organometallic species is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

Heck Reaction: While the Heck reaction is most efficient with aryl and vinyl halides, the coupling of alkyl halides with alkenes can be achieved under specific catalytic conditions. arkat-usa.org This would involve the reaction of this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. The application to alkyl halides like this compound is less common but can be facilitated with appropriate catalytic systems, leading to the formation of an internal alkyne.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs an organoboron compound with an organic halide. chemspider.comnih.govnih.gov this compound could potentially be coupled with an organoboronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. chemspider.comnih.govnih.gov However, the reaction is generally more facile with sp²-hybridized carbon-halogen bonds. arkat-usa.orgnih.gov

Coupling ReactionReactantsCatalyst/ReagentsProduct Type
Grignard FormationThis compound, MgDiethyl ether or THFOrganomagnesium Halide
Heck CouplingThis compound, AlkenePd catalyst, BaseSubstituted Alkene
Sonogashira CouplingThis compound, Terminal AlkynePd/Cu catalyst, BaseInternal Alkyne
Suzuki-Miyaura CouplingThis compound, Organoboronic acidPd catalyst, BaseAlkylated Arene/Alkane

The bromo group can be removed and replaced with a hydrogen atom to yield the parent saturated hydrocarbon. This can be accomplished through several methods, including:

Radical reduction using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).

Reaction with a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) and hydrogen gas.

The product of this reduction would be 2-methyl-3-methoxyhexane.

Modification of the Methoxy (B1213986) Group

The methoxy group at the C-4 position is an ether linkage, which is generally stable but can be cleaved under specific conditions to reveal a hydroxyl group.

The ether can be cleaved using strong acids, most commonly hydrobromic acid (HBr) or boron tribromide (BBr₃). This reaction would convert the methoxy group into a secondary hydroxyl group, yielding 6-bromo-3-methylhexan-4-ol. This newly formed alcohol functionality can then be further functionalized. For example, it could be oxidized to a ketone, esterified, or converted into a better leaving group for subsequent substitution reactions.

Reactions at the Methyl Branch (C-5)

Direct functionalization of the unactivated methyl groups at the C-5 position is challenging due to the high bond dissociation energy of the C-H bonds. However, radical halogenation can be employed to introduce a handle for further transformations. By using a radical initiator such as AIBN and a halogen source like N-bromosuccinimide (NBS), it is possible to selectively halogenate the tertiary C-H bond at C-5 or one of the primary C-H bonds of the methyl groups, with the tertiary position being generally more reactive towards radical abstraction. This would introduce a new bromo substituent, creating a di-bromo compound that could undergo further derivatization at the newly functionalized site.

Lack of Sufficient Data for Comprehensive Article on this compound

Initial research efforts to gather detailed scientific information on the chemical compound "this compound" for a comprehensive article have revealed a significant lack of available data in publicly accessible sources. Specifically, searches for derivatization and functionalization strategies, as well as the synthesis of its analogs for structure-reactivity studies, did not yield any specific research findings, detailed experimental data, or established methodologies.

The investigation included targeted searches for "synthesis of this compound analogs for structure-reactivity studies," "derivatization of this compound for SAR studies," "functional group transformations of this compound," and "reactions of this compound." The results were limited to basic compound information from chemical suppliers, such as molecular formula and weight, or information on structurally related but distinct molecules.

This absence of detailed research findings makes it impossible to construct an article that adheres to the requested professional and authoritative tone, which would necessitate in-depth scientific content and data-supported discussions. The requested sections and subsections on derivatization and functionalization strategies, particularly the synthesis of analogs for structure-reactivity studies, require a foundation of existing research that does not appear to be publicly available for this specific compound.

Consequently, the generation of a scientifically accurate and thorough article as per the provided outline is not feasible at this time due to the insufficient availability of requisite information. Further investigation would be contingent on the publication of research specifically focused on the synthetic chemistry and structure-activity relationships of this compound and its derivatives.

Potential Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Role in the Construction of Natural Products

Natural products often feature complex carbon skeletons and a high degree of stereochemical complexity. Bromoalkanes are frequently employed in the synthesis of natural products to introduce alkyl chains through reactions such as Grignard reactions or various cross-coupling methodologies.

Detailed Research Findings: Currently, there are no specific research findings in the public domain that document the use of 1-Bromo-4-methoxy-5-methylhexane in the total synthesis or formal synthesis of any known natural products. The unique substitution pattern of this compound suggests it could theoretically be a precursor to fragments of polyketide or terpenoid natural products, where methoxy (B1213986) and methyl-branched structures are common. However, without published research, this remains a speculative role.

Utility in the Synthesis of Pharmaceutical Scaffolds (excluding clinical data)

The development of new pharmaceutical agents often relies on the creation of novel molecular scaffolds that can be further functionalized to interact with biological targets. The structural motifs present in this compound could be incorporated into larger molecules with potential therapeutic relevance.

Detailed Research Findings: A thorough search of the scientific literature reveals no instances of this compound being utilized in the synthesis of pharmaceutical scaffolds. In theory, the lipophilic alkyl chain with its embedded methoxy group could be used to modify the pharmacokinetic properties of a drug candidate. The bromo-functionality would serve as a handle for attaching the fragment to a core pharmacophore. Despite this theoretical potential, no practical examples have been reported.

Building Block for Advanced Materials (e.g., polymers, specialty chemicals)

The properties of polymers and other advanced materials are dictated by the structure of their monomeric units. Introducing specific functionalities, such as the methoxy and branched alkyl groups of this compound, could be a strategy to tailor the characteristics of a material.

Detailed Research Findings: There is currently no available research demonstrating the application of this compound as a building block for advanced materials. Its potential use could be envisioned in the synthesis of specialty polymers where the methoxy group could enhance solubility or act as a site for further chemical modification. The bromo-group could be used to initiate polymerization or to graft the molecule onto a polymer backbone. However, these potential applications are not yet supported by published studies.

Lack of Publicly Available Research Hinders Future Development of this compound

An extensive review of scientific literature and chemical databases reveals a significant gap in the research surrounding the chemical compound this compound. Despite its availability from some chemical suppliers under the CAS number 1878363-29-1, there is a notable absence of published studies detailing its synthesis, properties, or potential applications. bldpharm.com This scarcity of information precludes a detailed discussion of future research directions and emerging avenues for this specific halogenated ether.

The advancement of any chemical entity is contingent upon a foundational body of research. Typically, this includes the development of efficient and sustainable synthetic routes, which are crucial for making a compound readily accessible for further study. For a compound like this compound, this would involve exploring novel catalytic methods and green chemistry principles to improve yield, reduce waste, and enhance stereoselectivity. However, no such studies specific to this compound are currently available in the public domain.

Furthermore, the characterization and real-time monitoring of chemical reactions rely on advanced spectroscopic probes. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are instrumental in understanding reaction kinetics and mechanisms. The application and development of such probes for the synthesis of this compound remain unexplored territory due to the lack of foundational synthetic research.

In the broader field of chemical synthesis, the integration of machine learning and artificial intelligence is a rapidly growing area of interest. These computational tools hold the promise of accelerating reaction prediction and optimization, thereby reducing experimental costs and time. Applying these predictive models to this compound would first require a substantial dataset of reaction conditions and outcomes, which does not currently exist.

Similarly, the exploration of bio-catalytic and organocatalytic methods represents a significant trend in modern organic synthesis. Bio-catalysis, using enzymes, offers the potential for highly stereoselective syntheses under mild conditions. Organocatalysis provides an alternative to metal-based catalysts, often with improved environmental credentials. The investigation of these transformative approaches for this compound has not yet been reported in the scientific literature.

While general research into the functionalization of alkanes and the development of halogenated organic compounds is an active field, the specific focus on this compound is conspicuously absent. nih.govnih.govnih.gov The challenges in this broader field include achieving regioselectivity and controlling the reactivity of functionalized products. nih.govrsc.orgresearchgate.netresearchgate.nettechnion.ac.il Without dedicated studies, it is impossible to ascertain the unique challenges and opportunities associated with this particular molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.